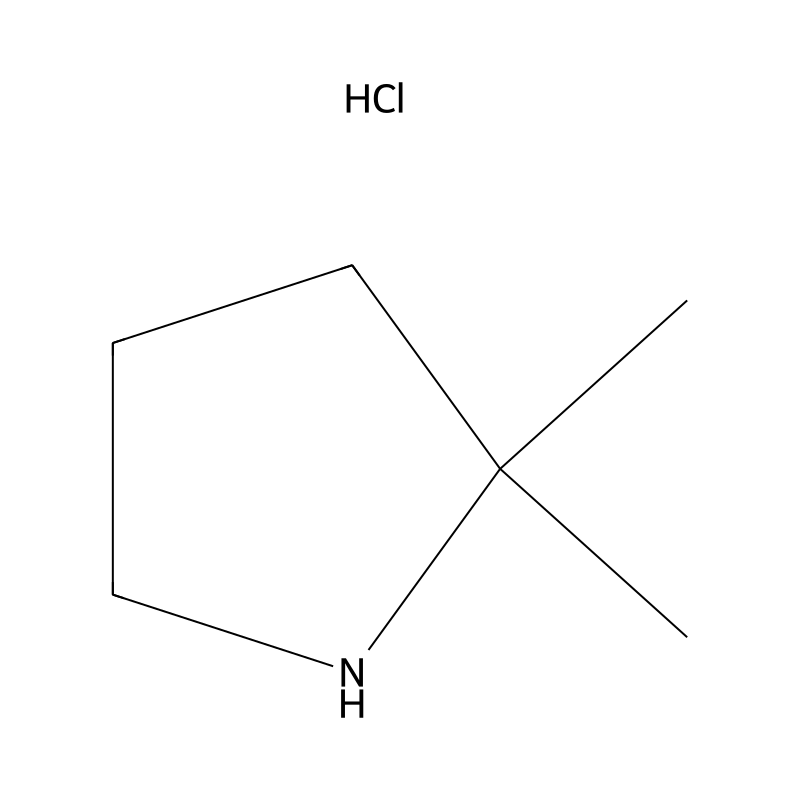

2,2-Dimethylpyrrolidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“2,2-Dimethylpyrrolidine hydrochloride” is a chemical compound with the CAS Number: 623580-01-8 .

The pyrrolidine ring, which “2,2-Dimethylpyrrolidine hydrochloride” contains, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

In drug discovery, bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol have been reported . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

2,2-Dimethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C6H14ClN. It is a salt derived from 2,2-dimethylpyrrolidine, a colorless liquid known for its strong odor and versatile applications in organic synthesis. The compound is characterized by its high solubility in water and organic solvents, making it useful in various chemical processes. Its structure features a pyrrolidine ring with two methyl groups attached to the second carbon atom, which contributes to its unique properties and reactivity.

There is no current research available on the specific mechanism of action of DMP hydrochloride.

- Nucleophilic Substitution: The compound can act as a nucleophile in various substitution reactions, particularly with electrophiles like isothiocyanates .

- Oxidation: It can be oxidized to form corresponding N-oxides, which are important intermediates in organic synthesis.

- Reduction: The compound can also undergo reduction to yield secondary amines, expanding its utility in synthetic chemistry.

The biological activity of 2,2-dimethylpyrrolidine hydrochloride has been explored in various studies. It exhibits properties that make it a potential candidate for drug development, particularly due to its ability to interact with specific biological targets. While direct pharmacological effects are not extensively documented, related compounds have shown promise in modulating neurotransmitter systems and exhibiting neuroprotective effects.

Several methods exist for synthesizing 2,2-dimethylpyrrolidine hydrochloride:

- Alkylation of Pyrrolidine: This method involves the alkylation of pyrrolidine using methyl iodide or another suitable alkyl halide under basic conditions.

- Hydrochloric Acid Reaction: The base form of 2,2-dimethylpyrrolidine can be reacted with hydrochloric acid to produce the hydrochloride salt .

- Lithium Aluminum Hydride Reduction: This method utilizes lithium aluminum hydride as a reducing agent to synthesize the compound from suitable precursors .

2,2-Dimethylpyrrolidine hydrochloride finds applications across various fields:

- Organic Synthesis: It is widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.

- Catalysis: The compound serves as an organocatalyst in several reactions due to its nucleophilic properties.

- Research: It is utilized in biochemical research for studying enzyme interactions and metabolic pathways.

Studies on the interactions of 2,2-dimethylpyrrolidine hydrochloride with other molecules have revealed insights into its reactivity and potential biological effects. For instance, it has been shown to interact with electrophiles in nucleophilic substitution reactions, which can lead to the formation of new compounds that may possess enhanced biological activity or novel properties .

Several compounds share structural similarities with 2,2-dimethylpyrrolidine hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| (S)-2-Methylpyrrolidine hydrochloride | 174500-74-4 | 0.86 | Contains one methyl group instead of two |

| (R)-2-Methylpyrrolidine hydrochloride | 135324-85-5 | 0.86 | Stereoisomer differing only by configuration |

| 8-Azabicyclo[3.2.1]octane hydrochloride | 6760-99-2 | 0.83 | Bicyclic structure introduces additional ring strain |

| 7-Azabicyclo[2.2.1]heptane hydrochloride | 27514-07-4 | 0.83 | Different bicyclic framework |

| (S)-2-Propylpiperidine hydrochloride | 555-92-0 | 0.78 | Piperidine ring structure differs significantly |

The uniqueness of 2,2-dimethylpyrrolidine hydrochloride lies in its dual methyl substitution on the pyrrolidine ring, which influences its steric and electronic properties compared to other similar compounds.

Melting Point and Boiling Point

2,2-Dimethylpyrrolidine hydrochloride exhibits characteristic thermal properties that are fundamental to its handling and application. The compound demonstrates a melting point range of 88.8-90.4°C under standard atmospheric conditions [1]. This relatively narrow melting range indicates good purity and crystalline homogeneity of the hydrochloride salt form.

The boiling point of 2,2-Dimethylpyrrolidine hydrochloride has been determined to be 156.3°C at 760 mmHg (standard atmospheric pressure) [1]. This thermal stability parameter is crucial for processing conditions and storage considerations. The boiling point reflects the intermolecular forces present in the compound, particularly the ionic interactions between the protonated pyrrolidine nitrogen and the chloride counterion.

Table 3.1.1: Thermal Properties of 2,2-Dimethylpyrrolidine Hydrochloride

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 88.8-90.4°C | Standard atmospheric pressure | [1] |

| Boiling Point | 156.3°C | 760 mmHg | [1] |

| Flash Point | 48.4°C | Closed cup method | [1] |

Solubility Profile

The solubility characteristics of 2,2-Dimethylpyrrolidine hydrochloride are significantly influenced by the presence of the hydrochloride salt, which enhances water solubility compared to the free base form. The compound exhibits limited solubility in water, characterized as "slightly soluble" under ambient conditions [2]. This moderate aqueous solubility is attributed to the ionic nature of the hydrochloride salt, which facilitates interaction with polar water molecules through ion-dipole interactions.

In organic solvents, 2,2-Dimethylpyrrolidine hydrochloride demonstrates variable solubility depending on the solvent polarity and hydrogen bonding capacity. The compound shows slight solubility in methanol [2], which can be attributed to the alcohol's ability to form hydrogen bonds with both the protonated amine and the chloride ion. Enhanced solubility is observed in ethanol and dimethyl sulfoxide (DMSO) , reflecting the favorable interactions between these solvents and the ionic components of the salt.

Table 3.1.2: Solubility Profile of 2,2-Dimethylpyrrolidine Hydrochloride

| Solvent | Solubility | Temperature | Interaction Type | Reference |

|---|---|---|---|---|

| Water | Slightly soluble | Room temperature | Ion-dipole interactions | [2] |

| Methanol | Slightly soluble | Room temperature | Hydrogen bonding | [2] |

| Ethanol | Soluble | Room temperature | Hydrogen bonding | |

| DMSO | Soluble | Room temperature | Dipole-dipole interactions |

Density and Refractive Index

Chemical Properties

Acid-Base Behavior

2,2-Dimethylpyrrolidine hydrochloride exhibits characteristic behavior as a weak organic base in its protonated salt form. The compound represents the hydrochloride salt of 2,2-dimethylpyrrolidine, where the nitrogen atom of the pyrrolidine ring is protonated and paired with a chloride counterion. This protonation significantly alters the chemical behavior compared to the free base form.

The acid-base behavior of 2,2-Dimethylpyrrolidine hydrochloride is governed by the equilibrium between the protonated and deprotonated forms. In aqueous solution, the compound can undergo deprotonation to release the free base according to the following equilibrium:

C₆H₁₄N⁺Cl⁻ + H₂O ⇌ C₆H₁₃N + H₃O⁺ + Cl⁻

The presence of the two methyl groups at the 2-position of the pyrrolidine ring influences the basicity through steric and electronic effects. The gem-dimethyl substitution creates steric hindrance around the nitrogen center, which can affect the accessibility of the lone pair for protonation reactions [5].

pKa Determination

Computed Properties

Topological Polar Surface Area

The Topological Polar Surface Area (TPSA) of 2,2-Dimethylpyrrolidine hydrochloride has been calculated to be 12.03 Ų [1]. This relatively low TPSA value reflects the limited number of polar atoms in the molecule structure. The TPSA is primarily contributed by the nitrogen atom in the pyrrolidine ring, as the chloride counterion is typically not included in standard TPSA calculations for salt forms.

The TPSA value of 12.03 Ų indicates that 2,2-Dimethylpyrrolidine hydrochloride falls within the favorable range for membrane permeability according to medicinal chemistry guidelines. Compounds with TPSA values below 60 Ų are generally considered to have good oral bioavailability potential [9]. The low TPSA value suggests that the compound may exhibit good membrane permeation characteristics, which is important for biological applications.

Comparative analysis with related pyrrolidine derivatives shows that the TPSA value is consistent with other simple pyrrolidine compounds. For reference, pyrrolidine itself has a TPSA of approximately 16.5 Ų [5], and the slightly lower value for the 2,2-dimethyl derivative reflects the contribution of the alkyl substitution pattern.

Hydrogen Bond Parameters

The hydrogen bonding parameters of 2,2-Dimethylpyrrolidine hydrochloride provide important insights into its intermolecular interaction capabilities. The compound exhibits a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 [10]. These parameters are crucial for understanding the compound's solubility behavior and potential for forming intermolecular interactions.

The hydrogen bond donor count of 2 corresponds to the protonated nitrogen center (N⁺H) in the pyrrolidine ring, which can participate in hydrogen bonding interactions. The hydrogen bond acceptor count of 1 reflects the nitrogen atom's ability to accept hydrogen bonds, although this capacity is reduced in the protonated salt form compared to the free base.

The hydrogen bonding parameters influence the compound's crystal packing and solid-state properties. The ability to form hydrogen bonds contributes to the stability of the hydrochloride salt form and affects its solubility characteristics in protic solvents [11]. The presence of both donor and acceptor sites enables the formation of intermolecular hydrogen bonding networks in the solid state.

Table 3.3.2: Hydrogen Bonding Parameters

| Parameter | Value | Contribution | Reference |

|---|---|---|---|

| Hydrogen Bond Donors | 2 | Protonated nitrogen | [10] |

| Hydrogen Bond Acceptors | 1 | Nitrogen lone pair | [10] |

| Rotatable Bond Count | 0 | Rigid pyrrolidine ring | [10] |

XLogP3 and Lipophilicity Metrics

The lipophilicity of 2,2-Dimethylpyrrolidine hydrochloride, as measured by the LogP value, has been calculated to be 2.279 [1]. This value represents the logarithm of the partition coefficient between octanol and water, providing a measure of the compound's hydrophobic versus hydrophilic character. The LogP value indicates a moderate lipophilicity that falls within the favorable range for drug-like properties.

The XLogP3 algorithm, which is an advanced method for predicting lipophilicity, would likely provide similar values for this compound. The moderate lipophilicity reflected by the LogP value suggests that 2,2-Dimethylpyrrolidine hydrochloride possesses balanced hydrophobic and hydrophilic properties, which is advantageous for membrane permeation and solubility characteristics.

The lipophilicity metrics are influenced by the presence of the hydrochloride salt. Salt formation typically reduces lipophilicity compared to the free base form, as observed in similar compounds where salt formation decreases LogP values [7]. The calculated LogP value of 2.279 represents a balance between the hydrophobic contributions of the dimethylpyrrolidine scaffold and the hydrophilic effects of the ionic salt form.

Table 3.3.3: Lipophilicity and Molecular Descriptors

| Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| LogP | 2.279 | Moderate lipophilicity | [1] |

| Exact Mass | 135.081482 Da | Monoisotopic mass | [1] |

| Molecular Weight | 135.635 g/mol | Average molecular weight | [1] |

| Molecular Formula | C₆H₁₄ClN | Empirical composition | [1] |

GHS Hazard Statements

H314 (86.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive;Irritant